LP-533401

Description

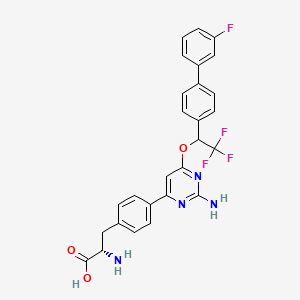

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWUKILTKYJLCN-XEGCMXMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The TPH1 Selectivity Profile of LP-533401: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. This document provides a comprehensive technical overview of the TPH1 selectivity profile of this compound, including its in vitro and in vivo pharmacological properties. Detailed methodologies for key experimental assays are provided, along with a summary of its inhibitory activity and kinetic parameters. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of targeting peripheral serotonin synthesis.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse physiological roles. While its functions as a neurotransmitter in the central nervous system (CNS) are well-established, the vast majority of serotonin in the body is synthesized and acts in the periphery. Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in serotonin biosynthesis, converting L-tryptophan to 5-hydroxytryptophan. Two isoforms of TPH exist: TPH2, which is primarily expressed in the central and enteric nervous systems, and TPH1, which is responsible for serotonin synthesis in peripheral tissues such as the gut, pineal gland, and lungs.[1][2] Dysregulation of peripheral serotonin has been implicated in a variety of pathologies, making TPH1 an attractive therapeutic target.

This compound has emerged as a key tool compound for studying the effects of peripheral TPH1 inhibition. Its selectivity for TPH1 over TPH2 and its inability to cross the blood-brain barrier make it a valuable agent for dissecting the roles of peripheral versus central serotonin.[3][4]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against TPH1 and its selectivity over the closely related isoform TPH2 have been quantified through various in vitro assays.

| Parameter | TPH1 | TPH2 | Selectivity (TPH2/TPH1) | Reference |

| IC50 | 0.103 µM | 0.032 µM | ~0.31 | [1][5] |

| Ki (vs. Tryptophan) | 0.31 µM | Not Reported | - | [2] |

| Ki (vs. 6-MePH4) | 0.81 µM | Not Reported | - | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against TPH Isoforms. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant, with lower values indicating tighter binding.

Mechanism of Action

Kinetic analysis has revealed that this compound acts as a competitive inhibitor with respect to the substrate L-tryptophan and an uncompetitive inhibitor with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[2] This indicates that this compound binds to the active site of TPH1, competing with the natural substrate, tryptophan. The uncompetitive inhibition pattern with respect to the cofactor suggests that this compound binds to the enzyme-cofactor complex.

Figure 1: Simplified signaling pathway of peripheral serotonin synthesis and the inhibitory action of this compound.

In Vivo Selectivity and Pharmacodynamics

A key feature of this compound is its peripheral selectivity, which is primarily attributed to its inability to cross the blood-brain barrier.[3][4] Pharmacokinetic studies have demonstrated negligible brain concentrations of this compound following oral administration.[4][6] This peripheral restriction leads to a targeted reduction of serotonin in peripheral tissues without affecting central serotonin levels.

| Tissue/Fluid | Effect on Serotonin Levels | Reference |

| Gut | Marked Reduction | [6] |

| Lungs | Marked Reduction | [6] |

| Blood | Marked Reduction | [6] |

| Brain | No Significant Change | [3][6] |

Table 2: In Vivo Effects of this compound on Serotonin Levels.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the TPH1 selectivity profile of this compound.

TPH1/TPH2 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TPH1 and TPH2.

Materials:

-

Purified recombinant human TPH1 and TPH2 enzymes

-

L-tryptophan (substrate)

-

6-Methyltetrahydropterin (6-MePH4) or tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound and other test compounds

-

96-well microplates

-

Microplate reader capable of measuring fluorescence or absorbance

Protocol:

-

Prepare a reaction mixture containing assay buffer, catalase, DTT, and the cofactor (6-MePH4 or BH4).

-

Add the purified TPH1 or TPH2 enzyme to the reaction mixture.

-

Add varying concentrations of this compound or control compounds to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

The product, 5-hydroxytryptophan (5-HTP), can be quantified. A common method involves a second enzymatic step where 5-HTP is converted to a fluorescent product, which is then measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro TPH enzyme inhibition assay.

RBL-2H3 Cell-Based Serotonin Production Assay

This cell-based assay assesses the ability of a compound to inhibit serotonin synthesis in a cellular context. RBL-2H3 (Rat Basophilic Leukemia) cells endogenously express TPH1 and synthesize serotonin.[6]

Materials:

-

RBL-2H3 cells

-

Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)

-

This compound and other test compounds

-

Lysis buffer

-

Reagents for serotonin quantification (e.g., ELISA kit or HPLC system)

Protocol:

-

Seed RBL-2H3 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or control compounds for a specified period (e.g., 24-48 hours).

-

After treatment, lyse the cells to release intracellular serotonin.

-

Collect the cell lysates.

-

Quantify the serotonin concentration in the lysates using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Determine the IC50 value for the inhibition of serotonin production.

In Vivo Assessment of Peripheral Serotonin Levels

This procedure is used to evaluate the effect of this compound on serotonin levels in various tissues and in circulation in animal models.

Materials:

-

Animal models (e.g., mice or rats)

-

This compound formulation for oral administration

-

Anesthesia

-

Surgical tools for tissue collection

-

Tubes for blood collection (containing anticoagulant)

-

Homogenization buffer

-

Centrifuge

-

Reagents and equipment for serotonin quantification (ELISA or HPLC)

Protocol:

-

Administer this compound or vehicle control to the animals (e.g., via oral gavage) at the desired dose(s) and for the specified duration.

-

At the end of the treatment period, anesthetize the animals.

-

Collect blood samples via cardiac puncture or from another appropriate site.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect and collect tissues of interest (e.g., duodenum, colon, lungs, brain).

-

Process the blood to obtain plasma or serum.

-

Homogenize the collected tissues in a suitable buffer.

-

Centrifuge the tissue homogenates to pellet cellular debris and collect the supernatant.

-

Quantify serotonin levels in the plasma/serum and tissue supernatants using a sensitive and specific method like ELISA or HPLC.

-

Compare the serotonin levels between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent inhibition of TPH1 and its notable in vivo selectivity for peripheral serotonin synthesis. Its mechanism of action as a competitive inhibitor of tryptophan binding to TPH1 is well-defined. The compound's inability to cross the blood-brain barrier makes it an ideal candidate for investigating the physiological and pathophysiological roles of peripheral serotonin, distinct from its functions in the central nervous system. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies or to develop novel peripherally-selective TPH1 inhibitors for therapeutic applications.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

LP-533401: A Technical Guide to a Novel Tryptophan Hydroxylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 has emerged as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis. By reducing the production of gut-derived serotonin, this compound presents a promising therapeutic strategy for a range of conditions, most notably for its bone anabolic effects in treating osteoporosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Rationale

This compound was developed by Lexicon Pharmaceuticals as part of a program to investigate the therapeutic potential of inhibiting peripheral serotonin synthesis.[1] The rationale for its development stems from the understanding that serotonin, while a crucial neurotransmitter in the central nervous system, has distinct and sometimes detrimental effects in the periphery.[2] Over 90% of the body's serotonin is produced in the gut by TPH1.[3] This gut-derived serotonin has been shown to negatively regulate bone formation.[2] Therefore, a selective inhibitor of TPH1 that does not cross the blood-brain barrier could potentially offer therapeutic benefits without the psychoactive effects associated with central serotonin modulation. This compound was identified as a lead compound that fits these criteria, demonstrating potent inhibition of TPH1 and limited brain penetration.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds involves the coupling of a substituted pyrimidine core with a modified L-phenylalanine derivative. The synthesis of similar complex fluorinated amino acids often involves multi-step processes utilizing techniques such as aldol condensation and chiral auxiliaries to ensure the correct stereochemistry.[4]

Mechanism of Action

This compound is a competitive inhibitor of TPH1 with respect to its substrate, tryptophan.[3] It binds to the active site of the TPH1 enzyme, preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[3] This inhibition is highly selective for TPH1 over TPH2, the isoform found in the central nervous system, due to the compound's inability to effectively cross the blood-brain barrier.[5]

Signaling Pathway of Gut-Derived Serotonin in Bone Formation

The anabolic effect of this compound on bone is a direct consequence of its inhibition of peripheral serotonin synthesis. The signaling pathway is as follows:

Caption: Signaling pathway of gut-derived serotonin on bone formation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| TPH1 IC50 | 0.7 µM | Purified human TPH1 | [2] |

| TPH2 IC50 | Similar to TPH1 | Purified human TPH2 | [2] |

| Serotonin Production Inhibition | Complete at 1 µM | RBL2H3 cells | [5] |

| Ki (competitive vs. Tryptophan) | 0.31 µM | Kinetic Analysis | [3] |

| Ki (uncompetitive vs. Pterin) | 0.81 µM | Kinetic Analysis | [3] |

Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rodent Models of Osteoporosis

| Animal Model | Dosage | Duration | Outcome | Reference |

| Mice | 1, 10, 100, or 250 mg/kg/day (oral) | 4 weeks | Prevents development of osteoporosis in a dose-dependent manner. | [2] |

| Mice | 250 mg/kg/day (oral) | 4 weeks (starting 2 weeks post-OVX) | Rescues established osteoporosis. | [2] |

| Mice | 25, 100, or 250 mg/kg/day (oral) | 6 weeks (starting 6 weeks post-OVX) | Fully rescues osteoporosis with a significant increase in bone formation parameters. | [2] |

Experimental Protocols

In Vitro TPH1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TPH1.

Materials:

-

Purified recombinant human TPH1 enzyme

-

This compound

-

L-Tryptophan (substrate)

-

6-methyl-5,6,7,8-tetrahydropterin (6-MePH4, cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., HEPES buffer, pH 7.2)

-

96-well plates

-

Plate reader for fluorescence or HPLC for product detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, catalase, DTT, and the various concentrations of this compound.

-

Add the purified TPH1 enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-tryptophan and 6-MePH4.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Quantify the amount of 5-hydroxytryptophan produced using a suitable method, such as HPLC with fluorescence detection.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Osteoporosis Model in Ovariectomized Mice

Objective: To evaluate the efficacy of this compound in preventing and treating estrogen-deficiency-induced bone loss.

Materials:

-

Female mice (e.g., C57BL/6), 8-10 weeks old

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for ovariectomy

-

Micro-CT scanner for bone analysis

-

ELISA kits for serum serotonin and bone turnover markers

Procedure:

-

Acclimatize the mice to the housing conditions for at least one week.

-

Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Prevention Study: Begin oral administration of this compound or vehicle daily, starting one day after surgery, for a period of 4-6 weeks.

-

Treatment Study: Allow bone loss to establish for a period (e.g., 6 weeks) after OVX, then begin daily oral administration of this compound or vehicle for 6 weeks.

-

Monitor the body weight of the animals throughout the study.

-

At the end of the treatment period, collect blood samples for the analysis of serum serotonin and bone turnover markers (e.g., osteocalcin, CTX-I) using ELISA.

-

Euthanize the animals and collect femurs and vertebrae for micro-computed tomography (µCT) analysis to assess bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Histomorphometric analysis of bone sections can also be performed to quantify osteoblast and osteoclast numbers and activity.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

References

- 1. Lexigen Pharmaceuticals Corp. Presents Class of Compounds Modulating TPH1, the Target for its LX1031 Investigational Drug - BioSpace [biospace.com]

- 2. WO2016109501A1 - Amide compounds as tryptophan hydroxylase inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine as potential in vivo precursors of fluorinated norepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lexicon pharmaceuticals incPatents | PatentGuru [patentguru.com]

Foundational Research on LP-533401: A Technical Guide for Osteoporosis Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on LP-533401, a small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), for the treatment of osteoporosis. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways involved in its mechanism of action.

Core Mechanism of Action

This compound is an orally bioavailable inhibitor of Tph1, the rate-limiting enzyme in the synthesis of gut-derived serotonin (GDS).[1][2] By selectively inhibiting Tph1 in the gastrointestinal tract, this compound reduces circulating levels of serotonin, a hormone known to suppress bone formation.[2][3] Pharmacokinetic studies have shown that this compound does not cross the blood-brain barrier, thus avoiding effects on central nervous system serotonin levels.[2][4] The primary anabolic effect on bone is achieved by relieving the GDS-mediated inhibition of osteoblast proliferation and function.[2]

Key Preclinical Evidence in Osteoporosis Models

The foundational research on this compound has been conducted in two primary animal models of bone loss: the ovariectomized (OVX) rodent model, which mimics postmenopausal osteoporosis, and a chronic kidney disease (CKD) model in rats, which is associated with renal osteodystrophy.

Ovariectomized (OVX) Rodent Model

Oral administration of this compound has been shown to not only prevent the development of osteoporosis in ovariectomized rodents but also to fully rescue established bone loss.[2] This effect is dose-dependent and is attributed to a significant increase in bone formation parameters without a corresponding change in bone resorption.[2]

Chronic Kidney Disease (CKD) Model

In a 5/6 nephrectomy rat model of CKD, treatment with this compound restored bone mineral status, microarchitecture, and strength to levels comparable to control animals.[1] The mechanism in this model is twofold: a direct effect on bone by reducing GDS, and an indirect effect through the regulation of serum phosphate. This compound was found to decrease the expression of renal phosphate co-transporters, leading to increased phosphate excretion.[1]

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative findings from preclinical studies on this compound in both OVX and CKD models.

Table 1: Effects of this compound on Bone Microarchitecture in Ovariectomized (OVX) Rats

| Parameter | Sham | OVX + Vehicle | OVX + this compound (25 mg/kg/day) | OVX + this compound (100 mg/kg/day) |

| Bone Volume / Total Volume (BV/TV, %) | 25.1 ± 1.5 | 12.3 ± 1.1 | 23.9 ± 1.8 | 26.2 ± 2.1 |

| Trabecular Number (Tb.N, 1/mm) | 4.9 ± 0.3 | 2.8 ± 0.2 | 4.7 ± 0.4 | 5.1 ± 0.5 |

| Trabecular Thickness (Tb.Th, µm) | 51.2 ± 2.1 | 43.9 ± 1.9 | 50.8 ± 2.3 | 51.4 ± 2.5 |

| Trabecular Separation (Tb.Sp, µm) | 152.3 ± 10.1 | 310.5 ± 15.2 | 160.1 ± 11.5 | 148.7 ± 9.8 |

Data adapted from Yadav et al., Nature Medicine, 2010. Measurements were taken from the proximal tibiae of rats treated for 4 weeks, starting 12 weeks post-ovariectomy.[5]

Table 2: Effects of this compound on Bone Histomorphometry in Ovariectomized (OVX) Rats

| Parameter | Sham | OVX + Vehicle | OVX + this compound (250 mg/kg/day) |

| Osteoblast Surface / Bone Surface (Ob.S/BS, %) | 10.1 ± 0.8 | 5.2 ± 0.5 | 9.8 ± 0.9 |

| Bone Formation Rate / Bone Surface (BFR/BS, µm³/µm²/year) | 1250 ± 110 | 650 ± 85 | 1210 ± 120 |

| Osteoclast Surface / Bone Surface (Oc.S/BS, %) | 3.1 ± 0.4 | 6.5 ± 0.7 | 6.2 ± 0.6 |

Data adapted from Yadav et al., Nature Medicine, 2010. Measurements were taken from the L2 vertebra of rats treated for 4 weeks, starting 3 weeks post-ovariectomy.[4][5]

Table 3: Effects of this compound on Bone Parameters in Rats with Chronic Kidney Disease (CKD)

| Parameter | Control | CKD + Vehicle | CKD + this compound (30 mg/kg/day) | CKD + this compound (100 mg/kg/day) |

| Total Femur Bone Mineral Density (BMD, g/cm³) | 0.28 ± 0.01 | 0.24 ± 0.01 | 0.26 ± 0.01 | 0.27 ± 0.01 |

| Femur Trabecular BV/TV (%) | 19.5 ± 1.2 | 14.1 ± 1.0 | 17.2 ± 1.1 | 18.9 ± 1.3 |

| Serum Phosphate (mg/dL) | 6.9 ± 0.4 | 10.2 ± 0.7 | 8.5 ± 0.6 | 7.5 ± 0.5 |

| Serum Serotonin (ng/mL) | 450 ± 30 | 780 ± 55 | 510 ± 40 | 465 ± 35 |

Data adapted from Pawlak et al., Bone, 2018. Treatment was administered for 8 weeks, starting 16 weeks after 5/6 nephrectomy.[1]

Experimental Protocols

Ovariectomized (OVX) Rodent Model of Osteoporosis

-

Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) or C57BL/6 mice are used.[6][7]

-

Ovariectomy: Animals undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure where the ovaries are exposed but not removed.[8]

-

Post-Surgical Recovery and Osteoporosis Development: Animals are allowed to recover for a period of 2 to 12 weeks to allow for the development of significant bone loss.[4][5]

-

This compound Administration: this compound is typically dissolved in a vehicle such as polyethylene glycol and 5% dextrose.[9] It is administered daily via oral gavage at doses ranging from 25 to 250 mg/kg body weight.[2] Vehicle-treated groups receive the vehicle solution alone.

-

Treatment Duration: Treatment duration in foundational studies ranged from 4 to 6 weeks.[2]

-

Outcome Assessment: At the end of the treatment period, animals are euthanized, and bones (femurs, tibiae, and lumbar vertebrae) are collected for analysis.

Micro-Computed Tomography (µCT) Analysis

-

Sample Preparation: Excised bones are cleaned of soft tissue and fixed in 70% ethanol.

-

Scanning: High-resolution µCT scanning is performed on specific regions of interest, such as the proximal tibia or the distal femur metaphysis. Typical scanning parameters include a voxel size of 10-20 µm.

-

3D Reconstruction and Analysis: The scanned images are used to create 3D reconstructions of the trabecular and cortical bone. Standard software is used to calculate key structural parameters, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[4]

Bone Histomorphometry

-

Fluorochrome Labeling: To measure dynamic parameters of bone formation, animals are administered two injections of a fluorochrome label (e.g., calcein or tetracycline) at specific time points before euthanasia (e.g., 10 days and 3 days prior).

-

Sample Processing: Bones are fixed, dehydrated, and embedded in a hard resin such as polymethylmethacrylate (PMMA).

-

Sectioning and Staining: Undecalcified sections (typically 5 µm thick) are cut using a microtome. Sections for static parameter analysis are stained with reagents like Goldner's trichrome or von Kossa. Unstained sections are used for visualizing the fluorescent labels.

-

Image Analysis: A specialized image analysis system is used to quantify both static and dynamic parameters. Static parameters include osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS). Dynamic parameters, measured from the fluorescent labels, include Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS).

Signaling Pathways and Visualizations

Gut-Derived Serotonin (GDS) and Osteoblast Proliferation

This compound's primary mechanism involves the reduction of GDS, which in turn influences a key transcriptional complex in osteoblasts involving Forkhead box protein O1 (FOXO1). High levels of circulating serotonin prevent the association of FOXO1 with cAMP-responsive element-binding protein (CREB), leading to suppressed osteoblast proliferation. By reducing serotonin, this compound facilitates the FOXO1-CREB interaction, promoting osteoblast activity and bone formation.

Experimental Workflow for OVX Studies

The general workflow for assessing the efficacy of this compound in a postmenopausal osteoporosis model involves several key stages, from animal model creation to detailed bone analysis.

Signaling in the CKD Model

In the context of CKD, this compound's reduction of GDS alters the balance with other key regulators of bone and mineral metabolism, namely 25-hydroxyvitamin D [25(OH)D] and parathyroid hormone (PTH). This shift impacts downstream signaling, including the disruption of the Foxo1-Atf4 complex, ultimately improving bone mineral status.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. JCI - FOXO1 orchestrates the bone-suppressing function of gut-derived serotonin [jci.org]

- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FOXO1 orchestrates the bone-suppressing function of gut-derived serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of peripheral serotonin synthesis by LP533401 and disturbances in calciotropic hormones attenuated excessive osteoblastogenesis with simultaneous improvement of bone mineral status in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Preclinical Evaluation of LP-533401 for Irritable Bowel Syndrome

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the early preclinical studies on LP-533401, a small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1). The focus is on its mechanism of action, pharmacokinetic profile, and the foundational data that supported its investigation as a potential therapeutic for Irritable Bowel Syndrome (IBS).

Introduction: The Rationale for TPH1 Inhibition in IBS

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and signaling molecule within the gastrointestinal (GI) tract, modulating motility, secretion, and visceral sensation. Over 90% of the body's serotonin is produced in the periphery, primarily by enterochromaffin (EC) cells in the gut.[1] The synthesis of peripheral serotonin is rate-limited by the enzyme Tryptophan Hydroxylase 1 (TPH1).[1][2]

Dysregulation of the peripheral serotonergic system is strongly associated with the pathophysiology of gastrointestinal disorders, including Irritable Bowel Syndrome (IBS).[1] Consequently, inhibiting TPH1 to reduce mucosal serotonin production represents a targeted therapeutic strategy for managing IBS symptoms.

This compound emerged as a potent, small-molecule inhibitor of TPH1.[3][4] Its development was predicated on the hypothesis that selectively reducing gut-derived serotonin, without affecting central nervous system (CNS) serotonin levels, could alleviate symptoms like visceral hypersensitivity and altered bowel function characteristic of IBS.

Mechanism of Action

This compound selectively inhibits TPH1, the initial enzyme in the serotonin biosynthesis pathway.[3] It acts by binding to the active site of the TPH1 enzyme. Kinetic analyses have revealed that this compound is a competitive inhibitor with respect to the substrate, tryptophan, and an uncompetitive inhibitor concerning the pterin cofactor (6-MePH4).[1] This indicates that this compound occupies the tryptophan binding site and can only bind to the enzyme after the pterin cofactor is already bound.[1] By blocking the conversion of tryptophan to 5-hydroxytryptophan, this compound effectively decreases the downstream production of serotonin in the GI tract.

Pharmacokinetics and Peripheral Selectivity

A key feature of this compound is its inability to significantly cross the blood-brain barrier.[3][5] This property confers peripheral selectivity, a crucial attribute for treating gut disorders without inducing the central mood and cognitive side effects associated with altered brain serotonin levels. Pharmacokinetic studies in rodents have demonstrated that following oral administration, the concentration of this compound in the brain is negligible, approximately 1% of that found in plasma.[3][6]

This selectivity ensures that while serotonin content is markedly reduced in the gut, lungs, and blood, levels within the brain remain unaffected.[5][6]

Preclinical Efficacy Data

In Vitro Inhibition Data

This compound demonstrated potent inhibition of the TPH1 enzyme in biochemical assays and effectively reduced serotonin production in cell-based models.

| Parameter | Target | Value (μM) | Assay Type | Reference |

| IC50 | Human TPH1 | 0.7 | Purified Enzyme Assay | [6] |

| IC50 | Human TPH1 | 0.103 | Biochemical Assay | [7] |

| IC50 | Human TPH2 | 0.032 | Biochemical Assay | [7] |

| IC50 | 5-HT Synthesis | 0.4 | RBL-2H3 Cell-Based Assay | [6] |

| Ki (vs. Tryptophan) | TPH1 | 0.31 | Kinetic Analysis | [1] |

| Ki (vs. 6-MePH4) | TPH1 | 0.81 | Kinetic Analysis | [1] |

Note: Some variability in IC50 values exists across different studies, likely due to differences in assay conditions.[7]

In Vivo Efficacy in Animal Models

Oral administration of this compound in mice resulted in a dose-dependent reduction of serotonin levels in the gastrointestinal tract. While many published in vivo studies used osteoporosis models to assess the drug's effect on bone formation, the data on peripheral serotonin reduction are directly relevant to its application in IBS.[3][8]

| Animal Model | Dosage | Administration | Key Findings | Reference |

| Mice | 30 - 90 mg/kg | Oral Gavage | Dose-dependent reduction of 5-HT in duodenum, jejunum, and ileum. No effect on brain 5-HT levels. | [6] |

| Mice | 30 - 250 mg/kg/day | Oral | Marked 5-HT reduction in gut, lungs, and blood. No change in brain 5-HT. | [5] |

| Mice | 250 mg/kg (single dose) | Oral | 50% decrease in gut and lung 5-HT content. | [5] |

| Ovariectomized Rodents | 25 - 250 mg/kg/day | Oral (up to 6 weeks) | Dose-dependent rescue of osteoporosis; 30% decrease in circulating serotonin at the highest dose. | [3] |

Experimental Protocols

In Vitro TPH1 Enzyme Inhibition Assay

This protocol outlines a generalized method for determining the inhibitory activity of this compound against purified TPH1.

-

Enzyme Preparation: Recombinant human TPH1 is purified and prepared in a suitable buffer.

-

Reaction Mixture: The reaction is initiated by combining TPH1, the substrate (L-tryptophan), a cofactor (e.g., 6-MePH4), and ferrous ammonium sulfate in a reaction buffer.

-

Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture to determine IC50 values. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, typically by adding an acid like perchloric acid.

-

Product Detection: The amount of 5-hydroxytryptophan (5-HTP) produced is quantified using a detection method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.

Cell-Based Serotonin Synthesis Assay

This protocol describes the measurement of this compound's effect on serotonin production in a cellular context.

-

Cell Culture: TPH1-expressing cells, such as the rat mastocytoma cell line RBL-2H3, are cultured in appropriate media until they reach a suitable confluency.[3][5][6]

-

Compound Treatment: The culture media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1-1 μM) or a vehicle control.

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 3 days) to allow for the inhibition of serotonin synthesis.[3]

-

Cell Lysis: After treatment, the media is removed, and the cells are lysed using a lysis agent (e.g., 0.1 N NaOH).

-

Sample Preparation: The cell lysates are filtered to remove cellular debris.

-

Serotonin Quantification: The concentration of serotonin in the lysate is analyzed, typically via HPLC or an ELISA-based method.

-

Data Analysis: The amount of serotonin is normalized to total protein content and compared to the vehicle-treated control to determine the dose-dependent inhibition.

In Vivo Animal Study Protocol

This protocol provides a general framework for evaluating the in vivo effects of this compound on tissue serotonin levels.

-

Animal Model: Male C57BL/6J mice are commonly used.[2] Animals are acclimatized and housed in a controlled environment with ad libitum access to food and water.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., a dextrose/water solution).[2] The compound is administered to treatment groups at various doses (e.g., 30, 90, 250 mg/kg) via oral gavage, typically once or twice daily for a set number of days.[2][6] A control group receives the vehicle only.

-

Tissue Collection: At the end of the treatment period, animals are euthanized. Tissues of interest, including sections of the GI tract (duodenum, jejunum, ileum), blood, and the brain, are rapidly dissected and flash-frozen or processed immediately.

-

Tissue Homogenization: Tissue samples are homogenized in an appropriate buffer to extract serotonin.

-

Serotonin Measurement: The concentration of serotonin in the tissue homogenates is quantified using HPLC with electrochemical detection.

-

Statistical Analysis: Serotonin levels from the treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.

Summary and Forward Look

Early preclinical studies effectively established this compound as a potent, peripherally selective TPH1 inhibitor. The compound demonstrated robust target engagement in both in vitro and in vivo settings, significantly reducing serotonin synthesis in the gut without affecting brain serotonin levels. This pharmacological profile provided a strong scientific rationale for its investigation in disorders driven by excess peripheral serotonin, most notably Irritable Bowel Syndrome. While direct studies in established animal models of IBS were not the primary focus of the initial publications, the successful demonstration of peripheral serotonin reduction laid the critical groundwork for subsequent clinical exploration of TPH inhibitors like LX-1031 for IBS.[9][10]

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

LP-533401: A Potent and Selective Tool for Investigating Peripheral Tryptophan Hydroxylase 1 (TPH1) Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery, regulating a wide array of physiological processes including mood, appetite, gut motility, and hemodynamics.[1][2] The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH).[3][4][5] Two distinct isoforms of TPH have been identified: TPH2, which is primarily expressed in neuronal cells and is responsible for the majority of serotonin synthesis in the brain, and TPH1, which is predominantly found in peripheral tissues such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland.[1][2][6][7][8] This duality of the serotonergic system allows for the independent regulation of central and peripheral serotonin functions.[1]

LP-533401 is a potent and selective small molecule inhibitor of TPH1.[9][10][11] Its ability to reduce peripheral serotonin synthesis without significantly affecting central serotonin levels makes it an invaluable research tool for elucidating the specific functions of TPH1 and the role of peripherally derived serotonin in various physiological and pathological conditions.[2][9][10][12] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use, and its application in studying TPH1 function.

Mechanism of Action

This compound exerts its inhibitory effect on TPH1 by acting as a competitive inhibitor with respect to the substrate tryptophan.[6] Co-crystal structures of the catalytic domain of human TPH1 with this compound reveal that the inhibitor occupies the binding site of tryptophan.[6] Kinetic analysis further supports this mechanism, demonstrating that this compound is competitive versus tryptophan and uncompetitive versus the cofactor tetrahydrobiopterin (BH4).[6] This suggests that the inhibitor binds to the enzyme-cofactor complex.[6] The interaction of this compound with the active site of TPH1 involves key amino acid residues, leading to a conformational change that prevents the binding and subsequent hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin.[6]

Quantitative Data

The efficacy of this compound as a TPH1 inhibitor has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of TPH1 by this compound

| Parameter | Value | Assay System | Reference |

| IC50 vs. human TPH1 | 0.7 µM | Purified enzyme assay | [12] |

| IC50 vs. human TPH1 | 0.103 µM | Biochemical assay | [13] |

| IC50 vs. TPH1 | 12.4 µM | BON cell (human carcinoid cell line) assay | [13] |

| Ki vs. TPH1 (competitive vs. tryptophan) | 0.31 µM | Kinetic analysis | [6] |

| Ki vs. TPH1 (uncompetitive vs. pterin) | 0.81 µM | Kinetic analysis | [6] |

| IC50 vs. TPH2 | 0.032 µM | Biochemical assay | [13] |

Table 2: In Vivo Effects of this compound on Serotonin Levels

| Species | Dose | Route of Administration | Tissue | % Reduction in 5-HT | Reference |

| Mouse | 30 mg/kg/day | Oral | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [12] |

| Mouse | 90 mg/kg/day | Oral | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [12] |

| Mouse | 250 mg/kg (single dose) | Oral | Lung, Gut | 50% | [9] |

| Mouse | 30-250 mg/kg/day | Oral | Gut, Lungs, Blood | Marked reduction | [9] |

| Mouse | 250 mg/kg/day | Oral | Serum | 30% | [10] |

| Rat | 25 mg/kg/day | Oral (gavage) | Serum | 35-40% | [14] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Observation | Species | Reference |

| Blood-Brain Barrier Permeability | Negligible levels in the brain following oral administration. | Rodents | [9][10][12] |

| Brain to Plasma Concentration Ratio | Approximately 1% after a 10 mg/kg oral dose. | Mouse | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

In Vitro TPH1 Inhibition Assay

This protocol is adapted from methodologies described in the literature for determining the in vitro potency of TPH1 inhibitors.[13][15][16]

Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan

-

Tetrahydrobiopterin (BH4)

-

Catalase

-

Ferrous ammonium sulfate

-

This compound

-

Assay buffer (e.g., 40 mM HEPES, pH 7.0)

-

Quenching solution (e.g., 2% acetic acid in ethanol)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence or HPLC system for 5-HTP detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, and ferrous ammonium sulfate.

-

Add serially diluted this compound or vehicle control (e.g., DMSO) to the wells of the microplate.

-

Add the TPH1 enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of L-tryptophan and BH4.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of 5-hydroxytryptophan (5-HTP) produced. This can be done using a fluorescence-based method where 5-HTP is detected directly or after a derivatization step, or by using HPLC with fluorescence or electrochemical detection.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Serotonin Production Assay

This protocol is based on studies using TPH1-expressing cell lines to assess the cellular activity of inhibitors.[10][12][13]

Materials:

-

TPH1-expressing cells (e.g., RBL-2H3 rat mastocytoma cells or human carcinoid BON cells)[9][12][13]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., 0.1 N NaOH)

-

HPLC system with electrochemical or fluorescence detection for serotonin quantification

Procedure:

-

Plate the TPH1-expressing cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified period (e.g., 3 days).[10]

-

After treatment, remove the culture medium and lyse the cells using the lysis buffer.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Analyze the serotonin content in the supernatant using an HPLC system.

-

Normalize the serotonin levels to the total protein concentration in each sample.

-

Calculate the percentage of inhibition of serotonin production at each this compound concentration and determine the IC50 value.

In Vivo Animal Studies

This protocol provides a general framework for evaluating the in vivo effects of this compound in rodents, based on published studies.[9][10][12][14][17]

Materials:

-

Experimental animals (e.g., mice or rats)

-

This compound

-

Vehicle for oral administration (e.g., a mixture of methylcellulose and dextrose)[18]

-

Equipment for oral gavage

-

Tissue collection and processing supplies

-

HPLC system for serotonin quantification

Procedure:

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Divide the animals into treatment groups (e.g., vehicle control and different doses of this compound).

-

Prepare the dosing solutions of this compound in the appropriate vehicle.

-

Administer this compound or vehicle to the animals daily by oral gavage for the desired duration of the study (e.g., from a single dose to several weeks).[9][10]

-

At the end of the treatment period, collect blood and tissue samples (e.g., gastrointestinal tract, lungs, brain) for analysis.

-

Process the tissue samples to extract serotonin. This typically involves homogenization in an acidic solution followed by centrifugation.

-

Measure the serotonin concentration in the plasma/serum and tissue extracts using an HPLC system.

-

Analyze the data to determine the effect of this compound on serotonin levels in different tissues and at different doses.

Visualizations

Signaling Pathway

Caption: Mechanism of TPH1 inhibition by this compound.

Experimental Workflow

Caption: Workflow for evaluating TPH1 inhibitors.

Logical Relationship

Caption: Selectivity of this compound for peripheral TPH1.

Conclusion

This compound is a well-characterized, potent, and peripherally selective TPH1 inhibitor. Its ability to effectively reduce serotonin synthesis in the gastrointestinal tract and other peripheral tissues, without significantly impacting central serotonin levels, makes it an exceptional tool for dissecting the distinct roles of peripheral serotonin in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of TPH1 function and the broader implications of the peripheral serotonergic system. Further research using this tool will undoubtedly continue to unravel the complex biology of serotonin and may pave the way for novel therapeutic strategies targeting peripheral TPH1.

References

- 1. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]

- 2. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Gene - TPH1 [maayanlab.cloud]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oral Gavage Administration of LP-533401 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] Primarily synthesized in the gastrointestinal (GI) tract, peripheral serotonin has been implicated in various physiological processes, including bone metabolism. This compound has been demonstrated to effectively reduce peripheral serotonin levels without significantly affecting central nervous system serotonin, as it does not readily cross the blood-brain barrier.[1][4] This characteristic makes it a valuable tool for investigating the role of gut-derived serotonin in various disease models, particularly in osteoporosis research where it has shown anabolic effects on bone.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of this compound in mice, intended to guide researchers in designing and executing in vivo studies.

Mechanism of Action

This compound competitively inhibits TPH1, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT).[3] By blocking this initial step, this compound effectively decreases the production of serotonin in the gut enterochromaffin cells. This reduction in circulating serotonin has been shown to stimulate osteoblast proliferation and bone formation.[4][5]

Figure 1: Mechanism of action of this compound in the serotonin synthesis pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the oral administration of this compound in mice.

Table 1: Dosage and Efficacy of this compound in Mice

| Parameter | Dosage | Duration | Mouse Model | Key Findings | Reference |

| Serum Serotonin Levels | 250 mg/kg/day | Not specified | Wild-type mice | ~30% decrease in serum serotonin | [4] |

| Bone Mineral Density (BMD) | 25 mg/kg/day | 16 weeks | C57BL/6 mice | Significant increase in lumbar vertebral BMD | [6] |

| Osteoporosis Rescue | 25, 100, or 250 mg/kg/day | 6 weeks | Ovariectomized mice | Dose-dependent reversal of bone loss | [4] |

| Aortic Calcification | 25 mg/kg/day | 16 weeks | Apoe-/- mice | Blunted initial development of aortic calcification | [6] |

| In vitro TPH1 Inhibition | 1 µM | 3 days | RBL2H3 cells | Complete inhibition of serotonin production | [1][4] |

Table 2: Pharmacokinetic and Safety Data of this compound in Rodents

| Parameter | Finding | Species | Reference |

| Blood-Brain Barrier Permeability | Negligible levels in the brain after oral administration | Rodents | [1][4] |

| Effect on Brain Serotonin | No change in brain serotonin content | Mice | [4] |

| Safety | No observed deleterious effects on hemostasis or intestinal motility at doses up to 250 mg/kg/day | Mice | [4] |

Experimental Protocols

Materials and Equipment

-

This compound hydrochloride (Dalton Pharma, or equivalent)

-

Polyethylene glycol (PEG) 400

-

5% Dextrose solution

-

Sterile water for injection

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inch, curved with a ball tip)

-

Syringes (1 mL)

-

Animal restraining device (optional)

Preparation of this compound Dosing Solution

This protocol is based on methodologies reported in the literature.[5][7]

-

Vehicle Preparation: Prepare a 40:60 solution of polyethylene glycol and 5% dextrose. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of 5% dextrose solution.

-

Weighing this compound: Accurately weigh the required amount of this compound hydrochloride based on the desired concentration and the total volume of the dosing solution.

-

Dissolution: Add the weighed this compound to the vehicle.

-

Mixing: Mix the solution thoroughly. It is recommended to mix the this compound and polyethylene glycol solution overnight on a magnetic stirrer to ensure complete dissolution. Add the 5% dextrose solution just before administration.[5]

-

Storage: The solution should be prepared fresh daily.

Example Calculation for a 25 mg/kg Dose:

-

For a 25 g mouse, the required dose is 0.625 mg.

-

Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration of the dosing solution is 2.5 mg/mL.

-

To prepare 10 mL of this solution, you would need 25 mg of this compound.

Oral Gavage Procedure

This protocol provides a standardized method for oral gavage in mice.

Figure 2: Standardized workflow for oral gavage in mice.

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the dosing volume. The typical dosing volume should not exceed 10 mL/kg body weight.[8]

-

Handle the animal gently to minimize stress.

-

-

Dose Preparation:

-

Draw the calculated volume of the this compound solution into a syringe fitted with an appropriate gavage needle.

-

Ensure there are no air bubbles in the syringe.

-

-

Animal Restraint:

-

Needle Insertion:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Forcing the needle can cause esophageal or tracheal injury.[9]

-

-

Administration of the Solution:

-

Once the needle is in the stomach (the pre-measured length), administer the solution slowly and steadily.[11]

-

Observe the animal for any signs of distress, such as coughing or struggling, which could indicate improper placement of the needle in the trachea. If this occurs, immediately stop the procedure and remove the needle.[9]

-

-

Needle Removal:

-

After administering the full dose, gently and smoothly withdraw the needle.

-

-

Post-Procedure Observation:

-

Return the mouse to its cage and monitor for at least 15 minutes for any adverse reactions, such as respiratory distress, lethargy, or signs of pain.[12]

-

Conclusion

The oral gavage administration of this compound is a well-established method for studying the effects of peripheral serotonin inhibition in mice. Adherence to proper preparation and administration protocols is crucial for ensuring animal welfare, data accuracy, and reproducibility. The information and protocols provided in these application notes serve as a detailed guide for researchers utilizing this compound in their in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.fsu.edu [research.fsu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LP-533401 for Rat Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the biosynthesis of gut-derived serotonin (GDS). Emerging research has identified GDS as a significant inhibitor of bone formation. By reducing peripheral serotonin levels, this compound promotes osteoblast proliferation and activity, presenting a novel anabolic strategy for the treatment of osteoporosis. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound in established rat models of osteoporosis.

Mechanism of Action

This compound exerts its bone-anabolic effects by inhibiting the production of serotonin in the enterochromaffin cells of the gut.[1][2] This peripheral action is crucial as the molecule does not readily cross the blood-brain barrier, thus avoiding alterations to central serotonin levels which are vital for neurological functions.[1] The reduction in circulating serotonin relieves the inhibitory pressure on osteoblasts, leading to enhanced bone formation.[1][3] This targeted approach makes this compound a promising therapeutic agent for osteoporosis.

Caption: Signaling pathway of this compound in bone metabolism.

Recommended Dosages in Rat Models

The effective dosage of this compound in rat models of osteoporosis, particularly the ovariectomized (OVX) rat model, has been investigated in several preclinical studies. The compound is typically administered orally via gavage.

| Dosage (mg/kg/day) | Animal Model | Duration | Key Findings | Reference |

| 25 | Ovariectomized (OVX) Rats | 4 weeks | Rescued ovariectomy-induced osteopenia. | [1][4] |

| 30 | 5/6 Nephrectomized Rats | 8 weeks | Restored bone mineral status, microarchitecture, and strength. | [5] |

| 100 | Ovariectomized (OVX) Rats | 4 weeks | Dose-dependent increase in bone mass. | [1][4] |

| 100 | 5/6 Nephrectomized Rats | 8 weeks | Restored bone mineral status and decreased serum phosphate levels. | [5] |

| 250 | Ovariectomized (OVX) Rats | 4 weeks | Fully rescued ovariectomy-induced osteopenia. | [1][4] |

Experimental Protocols

Ovariectomy-Induced Osteoporosis Model in Rats

The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis.

Caption: Experimental workflow for this compound efficacy testing.

1. Animal Model:

-

Species: Female Sprague-Dawley or Wistar rats.

-

Age: Typically 3-6 months old, skeletally mature.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.

2. Ovariectomy Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Make a dorsal midline incision or bilateral flank incisions.

-

Ligate the ovarian blood vessels and fallopian tubes.

-

Remove both ovaries.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics as required.

-

For the sham control group, perform the same surgical procedure without removing the ovaries.

3. Post-Operative Care and Osteoporosis Development:

-

Allow the animals to recover for a period of 2 to 12 weeks to allow for the development of osteopenia.

4. Preparation and Administration of this compound:

-

Formulation: this compound is typically suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water.

-

Administration: Administer the prepared suspension or vehicle control orally once daily via gavage.

-

Dosage Groups:

-

Sham + Vehicle

-

OVX + Vehicle

-

OVX + this compound (e.g., 25, 100, 250 mg/kg)

-

5. Duration of Treatment:

-

Treatment duration can range from 4 to 8 weeks or longer, depending on the study objectives.

6. Assessment of Efficacy:

-

Micro-Computed Tomography (µCT) Analysis:

-

At the end of the study, euthanize the animals and collect femurs and vertebrae.

-

Fix the bones in 10% neutral buffered formalin.

-

Scan the bones using a high-resolution µCT system to analyze trabecular and cortical bone microarchitecture.

-

Key parameters to measure include Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

-

-

Histomorphometry:

-

Embed the bones in plastic (e.g., methyl methacrylate).

-

Cut undecalcified sections and stain (e.g., Von Kossa, Toluidine Blue).

-

Perform dynamic histomorphometry by administering fluorescent labels (e.g., calcein, alizarin red) at specific time points before euthanasia.

-

Key parameters to measure include Mineralizing Surface/Bone Surface (MS/BS), Mineral Apposition Rate (MAR), and Bone Formation Rate (BFR/BS).

-

-

Biochemical Markers:

-

Collect blood samples at baseline and at the end of the study.

-

Measure serum levels of bone turnover markers such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption).

-

Serum serotonin levels can also be measured to confirm the pharmacological effect of this compound.

-

Safety and Tolerability

In preclinical studies, orally administered this compound has been reported to be well-tolerated in rodents. Notably, even at higher doses (e.g., 250 mg/kg/day), no significant adverse effects on gastrointestinal motility or hemostasis have been observed.[1]

Conclusion

This compound represents a promising bone anabolic agent for the treatment of osteoporosis. The recommended oral dosages in rat models of osteoporosis range from 25 to 250 mg/kg/day. The experimental protocols outlined above provide a framework for evaluating the efficacy of this compound in a preclinical setting. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoveryopinion.com [drugdiscoveryopinion.com]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing LP-533401 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of LP-533401 in cell culture experiments. This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3][4] These guidelines are intended to ensure consistent and reproducible results in in vitro studies investigating the role of peripheral serotonin signaling.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets TPH1, thereby reducing the production of serotonin in peripheral tissues such as the gut and lungs, without significantly affecting central nervous system serotonin levels.[1][5] This selectivity makes it a valuable tool for elucidating the physiological and pathological roles of gut-derived serotonin in various biological processes, including bone metabolism, pulmonary hypertension, and leukemia.[4][6]

Mechanism of Action: this compound acts as a competitive inhibitor of TPH1 with respect to the substrate tryptophan.[7] It binds to the active site of the TPH1 enzyme, preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[3][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for experimental planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 945976-43-2 | [1][6] |

| Molecular Formula | C₂₇H₂₂F₄N₄O₃ | [1][6] |

| Molecular Weight | 526.48 g/mol | [1] |

| Appearance | Crystalline solid (Brown to green) | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | 25 mg/mL (47.49 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [1] |

| DMF | 10 mg/mL | - | [6] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | [6] |

| Water | < 0.1 mg/mL (insoluble) | - | [5] |

Table 3: Effective Concentrations and IC₅₀

| Cell Line | Parameter | Value | Notes | Source |

| RBL-2H3 | Effective Concentration | 1 µM | Completely inhibits serotonin production. | [1][5][6] |

| RBL-2H3 | IC₅₀ | 0.4 µM | - | [1] |

| BON cells | Potency Drop | 17-fold drop | Compared to biochemical assays. | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).

-

Vortex the solution vigorously to aid dissolution.

-

If necessary, gently warm the solution to 60°C and/or use an ultrasonic bath to ensure complete dissolution.[1] Caution: Use caution when heating DMSO.

-

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

-

Preparation of Working Solution for Cell Culture

Materials:

-

This compound stock solution (in DMSO)

-

Pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile tubes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

Example Dilution Calculation:

To prepare 1 mL of a 1 µM working solution from a 10 mM stock solution:

-

(Volume of stock) x (Concentration of stock) = (Volume of working) x (Concentration of working)

-

(Volume of stock) x (10,000 µM) = (1000 µL) x (1 µM)

-

Volume of stock = 0.1 µL

Since accurately pipetting 0.1 µL is difficult, a two-step dilution is recommended:

-

Intermediate Dilution: Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., 10 µL of stock in 990 µL of medium).

-

Final Dilution: Dilute the 100 µM intermediate solution 1:100 in cell culture medium to achieve the final 1 µM working concentration (e.g., 10 µL of intermediate solution in 990 µL of medium).

Visualizations

Signaling Pathway of this compound Action```dot

Caption: General workflow for treating cultured cells with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

LP-533401 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] TPH1 is primarily expressed in the enterochromaffin cells of the gastrointestinal tract and is responsible for the majority of serotonin production outside of the central nervous system.[3] By inhibiting TPH1, this compound effectively reduces peripheral serotonin levels without significantly affecting central serotonin, as it does not readily cross the blood-brain barrier.[1] This targeted action makes this compound a valuable research tool for investigating the diverse physiological roles of peripheral serotonin and a potential therapeutic agent for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders.[1][3]

These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its preparation for in vitro and in vivo studies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₂F₄N₄O₃ |

| Molecular Weight | 526.48 g/mol |

| Appearance | Solid |

| Color | Brown to green |

| CAS Number | 945976-43-2 |

(Data sourced from commercial supplier information)

Solubility Data

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 25 mg/mL | 47.49 mM | Ultrasonic agitation and warming to 60°C may be required to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.75 mM | This formulation is suitable for in vivo studies and results in a clear solution.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Vortex mixer

-

Water bath or heat block capable of 60°C

-

Ultrasonic bath

-

Sterile, amber microcentrifuge tubes or vials

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.26 mg of this compound (Molecular Weight: 526.48 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes.

-

Heating and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 60°C for 5-10 minutes.[1] Following warming, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]

-

Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an In Vivo Formulation

This protocol details the preparation of a dosing solution of this compound for in vivo administration, based on a commonly used vehicle.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

Procedure:

This protocol is for the preparation of 1 mL of a ≥ 2.5 mg/mL dosing solution.[1] Adjust volumes as needed for your experimental requirements.

-

Prepare a 25 mg/mL this compound stock in DMSO: Follow Protocol 1 to prepare a concentrated stock solution of this compound in DMSO.

-